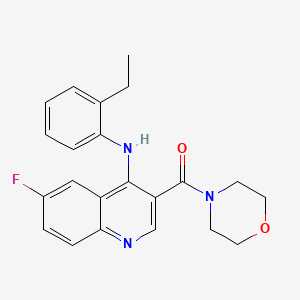

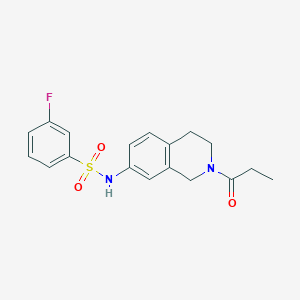

![molecular formula C24H26N8O3S B3002158 4-(4-(3-苄基-3H-[1,2,3]三唑并[4,5-d]嘧啶-7-基)哌嗪-1-羰基)-N,N-二甲基苯磺酰胺 CAS No. 920163-45-7](/img/structure/B3002158.png)

4-(4-(3-苄基-3H-[1,2,3]三唑并[4,5-d]嘧啶-7-基)哌嗪-1-羰基)-N,N-二甲基苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "4-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-N,N-dimethylbenzenesulfonamide" is a heterocyclic compound that likely exhibits biological activity due to the presence of several pharmacophoric elements such as the triazolopyrimidine and benzenesulfonamide moieties. These structural features are common in molecules with potential therapeutic effects, as seen in the related compounds discussed in the provided papers.

Synthesis Analysis

The synthesis of related triazolopyrimidine derivatives typically involves the ring closure of amino-triazole intermediates, as described in the synthesis of 2-(alkylthio)-5,7-disubstituted-1,2,4-triazolo[1,5-a]pyrimidines, which are inhibitors of cAMP phosphodiesterase . Similarly, the synthesis of ureido benzenesulfonamides incorporating triazine moieties involves a reaction between isocyanato-benzenesulfonamide and amino-triazine, followed by derivatization with various nucleophiles . These methods suggest that the target compound could be synthesized through analogous reactions involving the appropriate precursors and nucleophilic substitutions.

Molecular Structure Analysis

The molecular structure of triazolopyrimidine derivatives is characterized by a planar heterocyclic system, as seen in the 1,2,4-triazolo[1,5-a][1,3,5]triazine system, which exhibits a low root-mean-square (r.m.s.) deviation, indicating planarity . The spatial arrangement of substituents around this planar core can influence the compound's ability to interact with biological targets, such as enzymes or receptors.

Chemical Reactions Analysis

Compounds with triazolopyrimidine cores can undergo various chemical reactions with active methylene compounds, hydrazine hydrate, hydroxylamine, and heterocyclic amines to yield a variety of substituted products . These reactions can be utilized to modify the chemical structure and, consequently, the biological activity of the compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are not directly provided, but can be inferred from related compounds. For instance, the intramolecular hydrogen bonding observed in 2-phenyl-7-(4-pyridylmethylamino)-1,2,4-triazolo[1,5-a][1,3,5]triazin-5(4H)-one contributes to its molecular conformation and stability . Such hydrogen bonding patterns are likely to be present in the target compound as well, affecting its solubility, stability, and interactions with biological targets.

Relevant Case Studies

Case studies involving similar compounds have demonstrated significant biological activities. For example, certain 2-(alkylthio)-1,2,4-triazolo[1,5-a]pyrimidines have shown potential as cardiovascular agents, increasing cardiac output without affecting heart rate in dogs . Ureido benzenesulfonamides with triazine moieties have been potent inhibitors of human carbonic anhydrase IX, a target for anticancer agents . Additionally, novel benzenesulfonamide derivatives have exhibited antimicrobial activity against several microbial strains . These studies suggest that the compound may also possess valuable pharmacological properties worthy of further investigation.

科学研究应用

合成和衍生物开发

该化合物已被用于合成各种新型衍生物。例如,Hassan 等人 (2009) 报道了吡咯并[2,3-d]嘧啶-5-基)-N,N-二甲基-苯磺酰胺衍生物的合成,这些衍生物针对细菌和真菌进行了筛选,显示出有希望的结果 (Hassan 等人,2009)。类似地,Bayomi 等人 (1999) 合成了一系列 1,2,4-三唑并[1,5-α]嘧啶,其中一些衍生物表现出降压活性 (Bayomi 等人,1999)。

抗菌和抗真菌特性

许多研究探索了该化合物的衍生物的抗菌和抗真菌特性。例如,Abdel‐Aziz 等人 (2008) 合成了吡唑并[1,5-a]嘧啶和 1,2,4-三唑并[1,5-a]嘧啶衍生物,注意到它们对某些细菌和真菌物种具有中等作用 (Abdel‐Aziz 等人,2008)。Bektaş 等人 (2007) 还报道了新型 1,2,4-三唑衍生物的合成,其中一些表现出良好的抗菌活性 (Bektaş 等人,2007)。

嘧啶-7-酮的合成和抗肿瘤活性

Kislyi 等人 (2003) 合成了 6-单取代和 5,6-二取代 1,2,3-三唑并[4,5-d]嘧啶-7-酮,突出了这些衍生物在各种应用中的潜力 (Kislyi 等人,2003)。Said 等人 (2004) 制备了噻唑并嘧啶作为潜在的抗菌和抗肿瘤剂,尽管没有显示出显着的抗肿瘤活性 (Said 等人,2004)。

多种药理应用

该化合物的衍生物已被研究用于各种药理应用。例如,Nielsen 等人 (1985) 制备了用于测试精神活性衍生物 (Nielsen 等人,1985),Esteve 等人 (2006) 鉴定出衍生物作为有效的 A2B 腺苷受体拮抗剂 (Esteve 等人,2006)。

安全和危害

作用机制

Target of Action

It is known that triazole compounds, which are a key structural component of this molecule, are capable of binding in the biological system with a variety of enzymes and receptors . This suggests that the compound could potentially interact with multiple targets, contributing to its biological activities.

Mode of Action

Triazole compounds are known to show versatile biological activities due to their ability to bind with various enzymes and receptors . This suggests that the compound could interact with its targets, leading to changes in their function or activity.

Biochemical Pathways

Given the broad range of biological activities associated with triazole compounds , it is likely that this compound could affect multiple pathways, leading to downstream effects on cellular function.

Result of Action

Given the broad range of biological activities associated with triazole compounds , it is likely that this compound could have multiple effects at the molecular and cellular level.

属性

IUPAC Name |

4-[4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl]-N,N-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N8O3S/c1-29(2)36(34,35)20-10-8-19(9-11-20)24(33)31-14-12-30(13-15-31)22-21-23(26-17-25-22)32(28-27-21)16-18-6-4-3-5-7-18/h3-11,17H,12-16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPLLHDWLPCPEOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4CC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N8O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

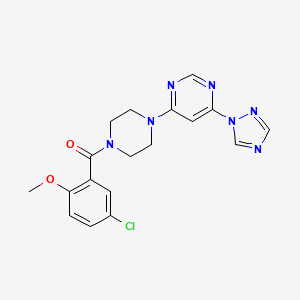

![N-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B3002078.png)

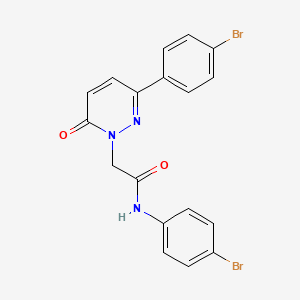

![3-oxo-2-(m-tolyl)-N-(2-(trifluoromethyl)phenyl)-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B3002082.png)

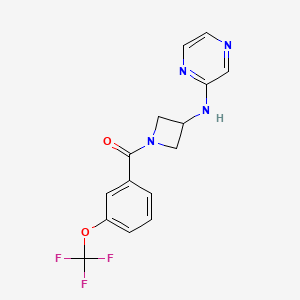

![4-[(4-chlorophenyl)sulfonyl]-2-(furan-2-yl)-N-(4-methoxybenzyl)-1,3-oxazol-5-amine](/img/structure/B3002085.png)

![3-[(4-methoxyphenyl)sulfonyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3002090.png)

![1-(4-chlorophenyl)-6-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B3002092.png)

![6-(6-Phenyl-2-azaspiro[3.3]heptan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3002094.png)

![2-(2,5-dioxopyrrolidin-1-yl)-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B3002095.png)